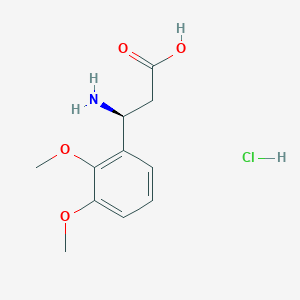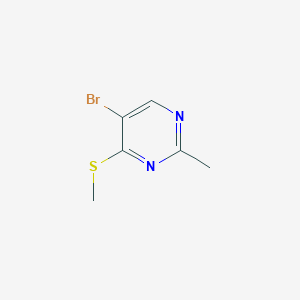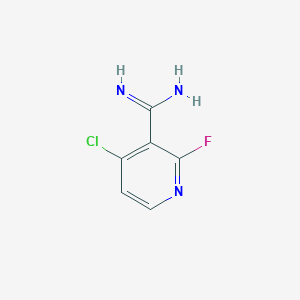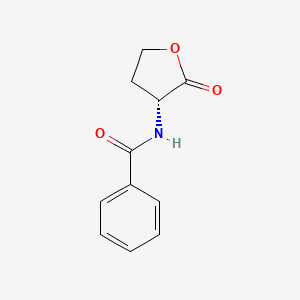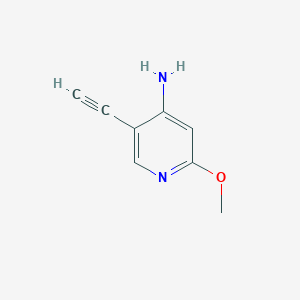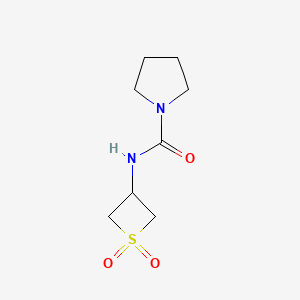
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a unique structure that includes a pyrrolidine ring and a dioxidothietane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Dioxidothietane Moiety: This step involves the oxidation of a thietane precursor using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react under controlled conditions.
Continuous Flow Synthesis: Employing flow reactors to ensure consistent production and better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxidothietane moiety.
Reduction: Reduction reactions can potentially alter the pyrrolidine ring or the dioxidothietane group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or stability.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as antimicrobial and anticancer therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism by which N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The dioxidothietane moiety can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(1,1-Dioxidothietan-3-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is unique due to the specific combination of the pyrrolidine ring and the dioxidothietane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N2O3S |
|---|---|
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
N-(1,1-dioxothietan-3-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c11-8(10-3-1-2-4-10)9-7-5-14(12,13)6-7/h7H,1-6H2,(H,9,11) |
InChI-Schlüssel |
VRUWFDWZJAMRHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)NC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
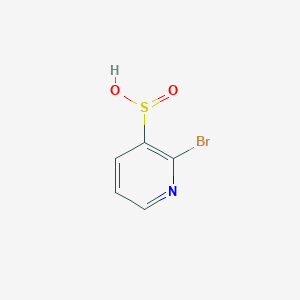
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)

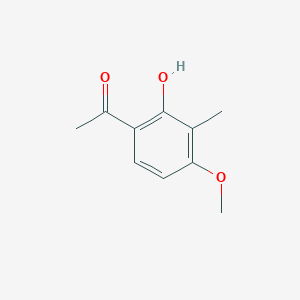
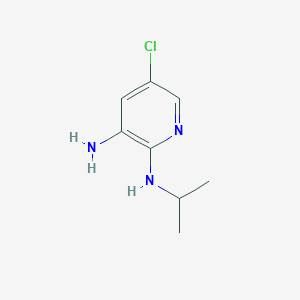
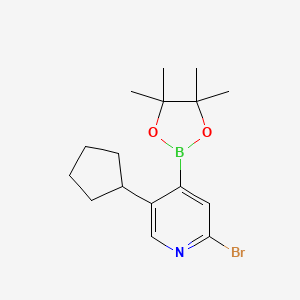
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)

